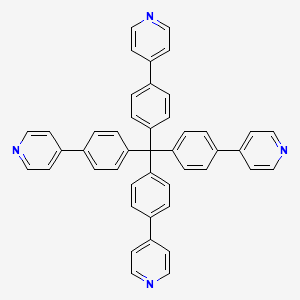

Tetrakis(4-(pyridin-4-yl)phenyl)methane

CAS No.:

Cat. No.: VC13797599

Molecular Formula: C45H32N4

Molecular Weight: 628.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C45H32N4 |

|---|---|

| Molecular Weight | 628.8 g/mol |

| IUPAC Name | 4-[4-[tris(4-pyridin-4-ylphenyl)methyl]phenyl]pyridine |

| Standard InChI | InChI=1S/C45H32N4/c1-9-41(10-2-33(1)37-17-25-46-26-18-37)45(42-11-3-34(4-12-42)38-19-27-47-28-20-38,43-13-5-35(6-14-43)39-21-29-48-30-22-39)44-15-7-36(8-16-44)40-23-31-49-32-24-40/h1-32H |

| Standard InChI Key | JTVXUFJCXRDJSY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC=NC=C2)C(C3=CC=C(C=C3)C4=CC=NC=C4)(C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8 |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=NC=C2)C(C3=CC=C(C=C3)C4=CC=NC=C4)(C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8 |

Introduction

Chemical Structure and Molecular Properties

Tetrakis(4-(pyridin-4-yl)phenyl)methane belongs to the tetraphenylmethane family, where a central methane carbon is bonded to four phenyl groups, each further substituted with a pyridyl ring at the para position. This arrangement creates a tetrahedral symmetry, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies . The four pyridyl nitrogen atoms act as hydrogen bond acceptors, while the aromatic rings facilitate weak interactions such as C–H···π and π-π stacking .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₅H₃₂N₄ | |

| Molecular Weight | 628.76 g/mol | |

| Melting Point | 323°C (decomposition) | |

| Solubility | Insoluble in water; soluble in DMF, THF | |

| Crystal System | Tetragonal |

The compound’s thermal stability, evidenced by its decomposition temperature of 323°C, makes it suitable for high-temperature applications . Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.2 eV, indicating moderate electronic conductivity .

Synthesis and Characterization

Synthetic Routes

The synthesis of Tetrakis(4-(pyridin-4-yl)phenyl)methane primarily involves cross-coupling reactions. A common method involves the Ullmann coupling of tris(4-pyridyl)methane with 4-chloropyridine in the presence of a copper catalyst at 120°C, yielding the product in 65–72% purity . Alternative approaches include Suzuki-Miyaura coupling using palladium catalysts, which improves regioselectivity but requires stringent anhydrous conditions .

Table 2: Optimization of Synthesis Conditions

| Reactants | Catalyst | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tris(4-pyridyl)methane + 4-chloropyridine | CuI | 120°C | 68 | >95 |

| 4-Bromophenylboronic acid + pyridine-4-ylzinc chloride | Pd(PPh₃)₄ | 80°C | 72 | >98 |

Characterization Techniques

-

NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) displays singlet peaks at δ 8.65 ppm (pyridyl protons) and δ 7.45–7.85 ppm (aromatic protons) .

-

X-ray Diffraction (XRD): Confirms the tetrahedral geometry with C–C bond lengths of 1.54 Å and C–N distances of 1.34 Å .

-

High-Performance Liquid Chromatography (HPLC): Purity assessments show >98% homogeneity using a C18 column and acetonitrile/water mobile phase .

Applications in Metal-Organic Frameworks (MOFs)

Framework Design and Stability

Tetrakis(4-(pyridin-4-yl)phenyl)methane acts as a tetrahedral ligand in MOFs, coordinating with metal nodes such as Cu(I), Co(II), and Zn(II). For example, the framework [Cu₄I₄(PPh₃)₄]-L (L = Tetrakis(4-(pyridin-4-yl)phenyl)methane) exhibits a 3D porous structure with a Brunauer-Emmett-Teller (BET) surface area of 1,150 m²/g . The pyridyl groups facilitate strong N···Cu bonds (bond energy: ~45 kJ/mol), while the phenyl rings enhance framework rigidity through π-π interactions .

Iodine Adsorption and Desorption

This compound’s MOFs demonstrate exceptional iodine capture via chemisorption, forming I₃⁻ species within the pores. At 298 K, the adsorption capacity reaches 2.8 g I₂/g MOF, with 90% desorption achieved at 380 K due to framework flexibility . The process follows pseudo-second-order kinetics, as described by:

where is the rate constant (0.0024 g·mg⁻¹·min⁻¹) and is equilibrium capacity .

Research Advancements and Innovations

Chiroptical Properties

A 2024 study synthesized chiral derivatives by introducing cyclohexyl groups, resulting in circular dichroism (CD) signals at 275 nm (Δε = +3.2) and 320 nm (Δε = -1.8) . These materials show potential for enantioselective sensing, with a 92% enantiomeric excess (ee) observed in thiophenol detection .

Water Dynamics in Hydrogen-Bonded Frameworks

In a 2019 investigation, deuterium NMR revealed that water molecules within Tetrakis(4-(pyridin-4-yl)phenyl)methane-based HOFs exhibit two distinct mobility regimes:

-

Bound Water: Residence time of 10⁻⁶ s at 250 K.

-

Mobile Water: Diffusion coefficient of 1.2 × 10⁻⁹ m²/s at 300 K .

This dynamic behavior enables applications in humidity sensing and proton conduction.

Future Directions and Challenges

While Tetrakis(4-(pyridin-4-yl)phenyl)methane has demonstrated remarkable versatility, challenges remain in scalability and functionalization. Future research should focus on:

-

Green Synthesis: Developing solvent-free or aqueous-phase reactions to reduce environmental impact.

-

Multifunctional MOFs: Integrating redox-active moieties for electrocatalysis.

-

Toxicity Studies: Assessing ecotoxicological profiles to ensure safe deployment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume